molecular formula C7H8BFO3 B062239 2-Fluoro-4-methoxyphenylboronic acid CAS No. 162101-31-7

2-Fluoro-4-methoxyphenylboronic acid

Cat. No. B062239
CAS RN: 162101-31-7
M. Wt: 169.95 g/mol
InChI Key: ULUIXJDBPYBAHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-4-methoxyphenylboronic acid and related compounds involves multiple steps, including O-methylation, demethylation, and palladium-catalyzed cross-coupling reactions. Notably, the synthesis of similar fluorine-containing compounds often leverages palladium-catalyzed cascade reactions for constructing complex skeletons with excellent selectivity, demonstrating the versatility of fluorine in organic synthesis (Xiong et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of fluorine-substituted compounds reveals the influence of fluorine on the stability and reactivity of these molecules. The structures and properties of fluorine-substituted phenylboronic acids, for example, have been thoroughly investigated, showing how the position of fluorine substituents affects the compounds' behavior (Kowalska et al., 2016).

Chemical Reactions and Properties

Fluorine-substituted phenylboronic acids are involved in a variety of chemical reactions, including Suzuki cross-coupling, which is a pivotal reaction for forming carbon-carbon bonds in organic synthesis. The presence of fluorine often enhances the reactivity of boronic acids in these reactions, making them valuable tools for constructing complex organic frameworks (Chen et al., 2016).

Scientific Research Applications

  • Fluorescence Quenching Mechanism Studies :

    • The fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, has been studied at room temperature using steady-state fluorescence measurements. These studies help in understanding the quenching mechanisms and parameters like Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance which are crucial for applications in sensing and molecular interactions (Geethanjali, Nagaraja, & Melavanki, 2015).
  • Antifungal Activity and Tautomeric Cyclization Equilibria :

    • Isomeric fluoro-2-formylphenylboronic acids, including 4-fluoro-2-formylphenylboronic acid, have been found active against a series of fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent plays a crucial role in observed activity, which is essential for the development of antifungal drugs (Borys et al., 2019).
  • Supramolecular Assemblies :

    • Phenylboronic acids, including 4-methoxyphenylboronic acid derivatives, have been utilized in the design and synthesis of supramolecular assemblies. These are formed due to hydrogen bonding between hetero N-atoms and -B(OH)2, contributing to the understanding of molecular recognition and assembly phenomena (Pedireddi & Seethalekshmi, 2004).
  • Electron-Poor Arylboronic Acids in Cross-Coupling Reactions :

    • Electron-poor, fluoro-containing arylboronic acids, like those related to 2-Fluoro-4-methoxyphenylboronic acid, have been used as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling of aryl arenesulfonates. These reactions are important for the synthesis of complex molecules in pharmaceuticals and material science (Chen, Xing, Dong, & Hu, 2016).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIXJDBPYBAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578330
Record name (2-Fluoro-4-methoxyphenyl)boronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162101-31-7
Record name 2-Fluoro-4-methoxyphenylboronic acid
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Record name (2-Fluoro-4-methoxyphenyl)boronic acid
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Record name (2-fluoro-4-methoxyphenyl)boronic acid
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Record name 2-Fluoro-4-methoxyphenylboronic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M solution in hexanes, 29.1 mmol, 18.2 mL) was added to 1-bromo-2-fluoro-4-methoxybenzene (24.4 mmol, 5.0 g) in THF (150 mL) at −78° C. under an atmosphere of nitrogen. After stirring for thirty minutes the trimethylborate (95.1 mmol, 10.8 mL) was added over twenty minutes. The reaction was allowed to warm to room temperature overnight while stirring. The solution was then acidified with HCl (3 M, 200 mL), and extracted into EtOAc. The EtOAc was then extracted with NaOH (1 N, 4×100 mL), which was subsequently acidified with concentrated HCl forming (2-fluoro-4-methoxyphenyl)boronic acid as a white precipitate. The white precipitate (2.04 g, 49%) was filtered and dried. 1H NMR (CD3OD, 300 MHz): 7.29 (1H, t, J 8.0 Hz), 6.73 (1H, dd, J 8.5 and 2.2 Hz), 6.62 (1H, dd, J 11.4 and 2.2 Hz), 3.78 (3H, s.)
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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